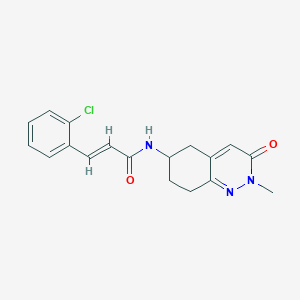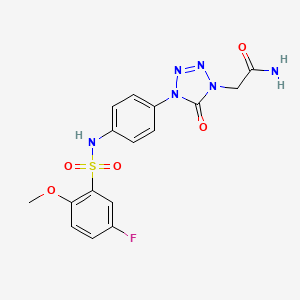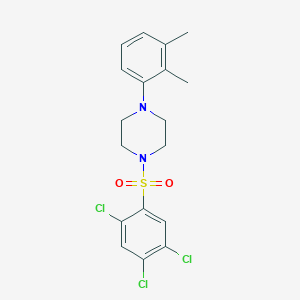
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity
Compounds structurally related to acrylamides have been synthesized and evaluated for their herbicidal properties. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates exhibited significant herbicidal activities, highlighting the potential of chlorophenyl acrylamides in agricultural applications (Wang et al., 2004).
Photodimerization Studies
Research on trans-cinnamamides, which share functional group similarities with the compound , revealed interesting photodimerization properties. These studies provide insights into the photoreactive nature of such compounds, which could be relevant for understanding the behavior of "(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide" under light exposure (Hosomi et al., 2000).
Corrosion Inhibition
Acrylamide derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals from acidic environments. This application is significant in industrial settings, where corrosion can lead to significant financial and operational losses (Baskar et al., 2014).
Polymerization and Material Science
Acrylamides are pivotal in the synthesis of polymers with specific properties. For instance, photo-cross-linkable polymers derived from acrylamide derivatives exhibit tunable characteristics under different conditions, making them useful in various material science applications (Jiang et al., 2014).
Analytical and Biochemical Applications
Acrylamide, due to its reactivity and properties, is extensively used in biochemical laboratories, particularly in the synthesis of polyacrylamide gels for electrophoresis. This application is crucial for the separation and analysis of proteins and nucleic acids, underscoring the compound's importance in life sciences research (Friedman, 2003).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-18(24)11-13-10-14(7-8-16(13)21-22)20-17(23)9-6-12-4-2-3-5-15(12)19/h2-6,9,11,14H,7-8,10H2,1H3,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYDXBAEUOQOIC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2869964.png)


![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
![(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2869971.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3,4-dimethoxybenzyl)-2-propenamide](/img/structure/B2869972.png)
![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)


![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2869983.png)

